molecular formula C12H18N2 B6269049 rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans CAS No. 2307782-86-9

rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans

Cat. No.: B6269049
CAS No.: 2307782-86-9
M. Wt: 190.3
InChI Key:
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2/c1-14-8-11(7-13)12(9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3/t11-,12+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The compound contains a pyrrolidine ring, a common feature in many bioactive molecules .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius . It’s worth noting that these properties can influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action can vary greatly depending on the biological target and the context in which the compound is used .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should not be released into the environment . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Sodium cyanoborohydride", "4-Phenyl-3-buten-2-one", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium cyanoborohydride to form (R)-1-phenyl-1-methyl-ethylamine", "Step 3: Reaction of (R)-1-phenyl-1-methyl-ethylamine with 4-phenyl-3-buten-2-one in the presence of hydrochloric acid to form (3R,4R)-1-methyl-4-phenylpyrrolidin-3-ol", "Step 4: Conversion of (3R,4R)-1-methyl-4-phenylpyrrolidin-3-ol to (3R,4R)-1-methyl-4-phenylpyrrolidin-3-ylmethanol using sodium hydroxide and methanol", "Step 5: Conversion of (3R,4R)-1-methyl-4-phenylpyrrolidin-3-ylmethanol to rac-1-[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine, trans using ethyl acetate and water" ] }

CAS No.

2307782-86-9

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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